lehualide B
Description
Contextualization within Marine Natural Products Chemistry
Marine environments represent a rich and largely untapped source of structurally diverse and biologically active natural products. Organisms inhabiting the oceans, from microorganisms to invertebrates, produce a vast array of secondary metabolites with unique chemical scaffolds, often adapted for defense, communication, or survival in competitive ecological niches. These compounds frequently exhibit potent pharmacological properties, making them valuable candidates for drug discovery and development. Lehualide B is one such compound, isolated from marine sponges of the genus Plakortis nih.govwgtn.ac.nznih.govthieme-connect.com. The study of marine natural products like this compound contributes to the broader understanding of marine chemical ecology and provides leads for potential therapeutic agents. Marine sponges, in particular, are known to harbor symbiotic microorganisms that are often the true producers of these complex secondary metabolites wgtn.ac.nz.
Significance of this compound as a Research Target
The significance of this compound as a research target stems primarily from its potent and selective biological activities, coupled with its intricate chemical structure. Initial studies indicated that this compound possessed modest anticancer properties against certain cancer cell lines, such as ovarian (IGROV-ET) and leukemia (K562) cells nih.govnih.govthieme-connect.com. Subsequent, more detailed investigations revealed a profound and selective anti-multiple myeloma activity at low nanomolar concentrations nih.govnih.govacs.org. This selective toxicity against multiple myeloma cells, with significantly lower toxicity to other cell types like human breast cancer cells, highlights its potential as a lead compound for targeted therapies nih.govnih.govacs.org.
Furthermore, research has elucidated its mechanism of action, identifying this compound as a potent inhibitor of mitochondrial complex I, an enzyme critical for cellular respiration nih.govnih.govresearchgate.net. This mechanism is shared with other natural products like piericidin A1 and rotenone (B1679576), which also exhibit selective toxicity against multiple myeloma cells nih.govnih.govresearchgate.net. The structural complexity of this compound, particularly its skipped polyene side chain and substituted γ-pyrone head group, presents significant challenges and opportunities for synthetic organic chemistry, driving the development of novel synthetic methodologies nih.govnih.govdartmouth.edufigshare.comnih.gov. The limited availability of this compound from natural sources further underscores the importance of developing efficient synthetic routes to enable comprehensive biological evaluation and structure-activity relationship (SAR) studies nih.govnih.govnih.govacs.orgdartmouth.educaltech.edu.
Historical Overview of Lehualide Class Discovery
The lehualides are a family of pyrone-containing natural products first reported in 2005 wgtn.ac.nz. The initial discovery involved the isolation of four members of this class, lehualides A-D, from a Plakortis sponge specimen collected between Lehua Rock and Niihau Island in Hawaii wgtn.ac.nzthieme-connect.com. This initial isolation was guided by a brine shrimp bioassay wgtn.ac.nzthieme-connect.com.
Early cytotoxicity screening of these isolates showed that this compound and lehualide D exhibited activity against ovarian and leukemia cancer cell lines wgtn.ac.nzthieme-connect.com. Notably, subtle structural differences within the lehualide class, such as variations in pyrone substitution and the composition of the aliphatic tail, appear to lead to disparate toxicity profiles nih.gov. For instance, while this compound showed nanomolar inhibition of IGROV-ET cell proliferation, its isomer lehualide A did not demonstrate significant growth inhibitory effects in the same cell lines nih.gov.
Following their initial discovery, further members of the lehualide class, lehualides E-K, were isolated from a Plakortis species found in Tonga, with some of these later compounds displaying various sulfur functionalities wgtn.ac.nz. The unique chemical structures of the lehualides, featuring α- or γ-pyrone moieties instead of the cyclic peroxides often found in other plakinid sponge isolates, distinguish them within the realm of marine polyketides wgtn.ac.nz. The challenging structural features of this compound, particularly the stereochemistry of its skipped polyunsaturated tail, have made it a target for synthetic chemists since its discovery nih.govnih.govfigshare.comnih.gov. A concise total synthesis of this compound was reported in 2010, facilitating further research into its biological properties and the development of analogs nih.govnih.govnih.govacs.orgdartmouth.edufigshare.comnih.govcaltech.edufigshare.comresearchgate.net.
Data Table: Initial Lehualide Cytotoxicity (Selected)
| Compound | Source Sponge Species | Isolation Location | Bioassay/Cell Lines Tested | Observed Activity |
| Lehualide A-D | Plakortis sp. | Hawaii | Brine shrimp | Varying toxicity nih.gov |
| This compound | Plakortis sp. | Hawaii | IGROV-ET (ovarian), K562 (leukemia) | Modest anticancer properties nih.govnih.govthieme-connect.com |
| Lehualide D | Plakortis sp. | Hawaii | IGROV-ET (ovarian), K562 (leukemia) | Modest anticancer properties wgtn.ac.nzthieme-connect.com |
| This compound | Plakortis sp. | Hawaii | Human MM, Raji B lymphoma, Human breast cancer | Potent and selective anti-multiple myeloma (low nM EC50) nih.govnih.govacs.org |
Note: This table summarizes initial findings and is not exhaustive of all reported activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36O4 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6Z,9E)-3,7,9-trimethyl-11-phenylundeca-2,6,9-trienyl]pyran-4-one |
InChI |
InChI=1S/C28H36O4/c1-20(16-18-25-23(4)26(29)27(30-5)28(31-6)32-25)11-10-12-21(2)19-22(3)15-17-24-13-8-7-9-14-24/h7-9,12-16H,10-11,17-19H2,1-6H3/b20-16+,21-12-,22-15+ |
InChI Key |
YVIWNCQQXZJAHK-DXYHPHEZSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(/C)\C/C(=C/CC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=C(OC(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CC(=CCC2=CC=CC=C2)C |
Synonyms |
lehualide B |
Origin of Product |
United States |
Natural Occurrence and Isolation
Source Organisms and Ecological Niche
Lehualide B is primarily found in certain species of marine sponges, thriving in particular geographic locations.
Marine Sponges (e.g., Plakortis species)
This compound belongs to a family of pyrone-containing natural products isolated from marine sponges, specifically those belonging to the genus Plakortis. nih.govnio.res.innih.gov The lehualides were first isolated from an undescribed Plakortis species. nih.gov Other lehualides, such as lehualides E-K, have also been isolated from Plakortis sp. wgtn.ac.nzeurekaselect.com The genus Plakortis is part of the family Plakinidae. wikipedia.org
Geographic Collection Sites (e.g., Hawaiian and Tongan Waters)
The marine sponges producing this compound have been collected from specific geographic areas, notably in Hawaiian and Tongan waters. nih.govwgtn.ac.nzmdpi.comacs.org Lehualides A-D, including this compound, were isolated from a Plakortis sponge collected between Lehua Rock and Niihau Island, Hawaii. acs.orgthieme-connect.comnih.gov Further members of the lehualide family (E-K) were isolated from a Plakortis species found in Tongan waters. wgtn.ac.nzeurekaselect.com
Isolation Methodologies
The process of obtaining pure this compound from the complex mixture of compounds in marine sponges involves several key isolation techniques.
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a common strategy employed in the isolation of bioactive natural products from complex biological extracts. mdpi.commyfoodresearch.comnih.govnih.govresearchgate.net This technique involves the separation of a crude extract into fractions, followed by testing these fractions for the desired biological activity. myfoodresearch.com Active fractions are then subjected to further separation and bioassay until pure, active compounds are obtained. myfoodresearch.comresearchgate.net While the provided search results specifically mention bioassay-guided fractionation being used in the isolation of lehualides A-D from a Hawaiian Plakortis sp. using a brine shrimp bioassay, they also note that this led to the discovery of their activity against ovarian and leukemia cancer cell lines. thieme-connect.com
Chromatographic Separation Strategies
Chromatographic techniques are essential for separating the components of the sponge extract. Various chromatographic methods are utilized based on the physicochemical properties of the compounds. Although specific detailed protocols for the isolation of this compound using chromatography are not extensively detailed in the provided snippets, the general process of isolating natural products from marine sponges often involves repeated chromatographic separation. thieme-connect.comiaea.orgmst.edu For instance, the isolation of other compounds from marine organisms has involved techniques such as solvent partitioning, column chromatography, preparative thin layer chromatography, and high-performance liquid chromatography (HPLC). thieme-connect.comnih.govmst.edu The isolation of lehualides A-D involved repeated solvent partitioning, countercurrent chromatography, gel permeation chromatography, and reversed-phase HPLC. thieme-connect.com
Table 1: Source Organisms and Geographic Locations of Lehualide Isolation
| Compound | Source Organism | Geographic Location |
| Lehualides A-D | Plakortis sp. | Hawaiian waters (Lehua Rock/Niihau) |
| Lehualides E-K | Plakortis sp. | Tongan waters |
Table 2: General Isolation Methodologies
| Methodology | Description | Application in Lehualide Isolation (based on available data) |
| Bioassay-Guided Fractionation | Separation of extracts based on biological activity to isolate active compounds. | Used in the isolation of Lehualides A-D. thieme-connect.com |
| Chromatographic Separation | Techniques to separate compounds based on physical/chemical properties. | Involved in the isolation process. thieme-connect.comnih.gov |
Structural Characterization and Elucidation
General Chemical Classification
Lehualide B is classified as a pyrone-containing polyketide. nih.govnih.govresearchgate.net Pyrone-containing natural products are a diverse group of compounds found in various marine organisms, fungi, and bacteria, known for a range of biological activities. eurekaselect.comnio.res.in The pyrone ring is a six-membered heterocyclic ring containing one oxygen atom and two double bonds. nio.res.in
Key Structural Motifs
The structure of this compound is defined by two primary motifs: a substituted γ-pyrone core and a complex polyunsaturated side chain. nih.govacs.org
γ-Pyrone Core
This compound features a γ-pyrone core, which is a 4H-pyran-4-one ring system. nih.govnih.goveurekaselect.comnio.res.in In this compound, this core is substituted, specifically with 2,3-dimethoxy and 5,6-dimethyl groups. nih.gov This substituted γ-pyrone head group has been shown to play an important role in the compound's biological activity. nih.govacs.org The γ-pyrone motif is also found in other cytotoxic natural products and is reminiscent of the pyridine (B92270) core of piericidin A1 and the quinone of ubiquinone. nih.gov
Polyunsaturated Side Chain
Attached to the γ-pyrone core is a hydrophobic tail characterized by a polyunsaturated chain. nih.govacs.org A notable feature of this side chain is the presence of three trisubstituted alkenes that are uniformly "skipped" (non-conjugated) with respect to neighboring π-systems. nih.gov A particularly challenging structural motif within this side chain is the C12-C16 skipped 1,4-diene, which consists of two trisubstituted alkenes. nih.govnih.gov The synthesis of this stereodefined architecture presents difficulties for modern synthetic methods. nih.gov
Stereochemical Features
The stereochemistry of this compound, particularly within its polyunsaturated tail, is a critical aspect of its structure and contributes significantly to the challenges in its synthesis. nih.govnih.gov
Configuration of Nonconjugated Trisubstituted Alkenes (E/Z Isomerism)
The polyunsaturated side chain of this compound contains nonconjugated trisubstituted alkenes, each exhibiting either E or Z isomerism. nih.govbidd.groupresearchgate.net Specifically, the C12-C16 skipped diene is composed of two trisubstituted alkenes with (E)- and (Z)-stereochemistry. nih.gov Achieving high levels of stereoselection for each nonconjugated trisubstituted alkene is a key aspect of the total synthesis of this compound. nih.govacs.org
Spectroscopic Techniques for Structure Determination
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, played a crucial role in confirming the structure of both naturally isolated and synthetically produced this compound. nih.govnih.govresearchgate.net The analysis of NMR spectra, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, respectively. researchgate.netsigmaaldrich.com Chemical shifts, splitting patterns, and integration values in 1H NMR spectra are indicative of the chemical environment and relative number of protons. sigmaaldrich.com 13C NMR spectroscopy provides information on the carbon skeleton and the presence of different types of carbon atoms. researchgate.netsigmaaldrich.com
While specific detailed, tabulated spectroscopic data for the original isolation and characterization of natural this compound were not directly found in the search results, synthetic studies aimed at replicating the natural product have provided spectroscopic data that validate the proposed structure. nih.govnih.govacs.org The successful total synthesis of this compound, achieving high levels of stereoselection in the challenging polyunsaturated tail, further supports the accuracy of the spectroscopically determined structure. nih.govnih.gov
Other spectroscopic techniques, such as Mass Spectrometry (MS), are typically used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, aiding in the determination of the molecular formula. researchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as the carbonyl stretch of the pyrone ring and the C=C stretches of the alkene functionalities. researchgate.net
The combination of these spectroscopic techniques allows for the comprehensive characterization and confident elucidation of the complex structure of this compound, including the precise positioning and stereochemistry of its multiple double bonds and the substitution pattern of the pyrone ring. nih.govnih.govwgtn.ac.nzresearchgate.net
Biosynthetic Investigations
Enzyme Systems and Pathway Elucidation
The biosynthesis of polyketides is catalyzed by polyketide synthases (PKSs), often in conjunction with modifying enzymes. plos.org These enzyme systems dictate the selection of starter and extender units, the number of condensation steps, and the post-assembly modifications that lead to the final product structure. Although lehualide B is recognized as polyketide-derived acs.orgacs.org, the specific PKS type (e.g., Type I, Type II, or Type III) and the suite of tailoring enzymes involved in its natural production by Plakortis species are not described in detail within the provided search results. Research into the total synthesis of this compound has explored various chemical reactions to construct its complex architecture nih.govnih.govacs.orgresearchgate.net, but this does not directly elucidate the enzymatic machinery employed in nature.
Chemical Synthesis Approaches
Early Synthetic Efforts and Challenges
The synthesis of the skipped polyene tail of lehualide B posed anticipated difficulties nih.gov. Traditional methods for synthesizing trisubstituted alkenes, such as carbonyl olefination or metal-catalyzed cross-coupling, were not considered optimal for the challenges presented by the specific structure of this compound nih.gov.
Challenges in Stereoselective Installation of the Skipped Diene
A significant challenge in the synthesis of this compound is the stereoselective installation of the skipped diene (a 1,4-diene) located at the C12–C16 position, which contains both an (E)- and a (Z)-trisubstituted alkene nih.govnih.govresearchgate.net. The presence of an sp³-hybridized carbon between the two double bonds distinguishes skipped dienes from conjugated dienes (1,3-dienes) and makes their synthesis relatively less developed researchgate.net. Achieving high stereoselectivity in forming these trisubstituted alkenes within the skipped diene framework is a key hurdle nih.govresearchgate.net.
Difficulties with Stereochemical Control in Alkene Formation
Controlling the stereochemistry during the formation of the trisubstituted alkenes in this compound is difficult nih.gov. Methods based on carbonyl olefination are often plagued by challenges in controlling the stereochemistry of trisubstituted alkene formation from ketones nih.gov. Additionally, these methods can encounter difficulties when dealing with unstable β,γ-unsaturated systems present in the molecule nih.gov. Metal-catalyzed cross-coupling methods are also complex due to the need for multi-step pathways to generate stereodefined coupling partners and issues with regio- and stereocontrol in the reactions of intermediate π-allyl complexes nih.govnih.gov.
Total Synthesis Strategies
The challenging skipped polyene tail, particularly the C12–C16 1,4-diene, significantly influenced the retrosynthetic strategies for this compound nih.gov.
Convergent Synthesis Design
A concise and convergent synthetic approach has been reported for the laboratory synthesis of this compound nih.govnih.govresearchgate.netacs.org. Convergent synthesis involves synthesizing key fragments separately and then coupling them late in the synthetic route, which can be more efficient for complex molecules caltech.edu. The synthesis of this compound was centered around a late-stage introduction of the C12–C16 bis-trisubstituted skipped diene through a regio- and stereoselective reductive cross-coupling reaction of fully functionalized coupling partners acs.org. This strategy aimed to build the complex polyunsaturated tail with high levels of stereocontrol acs.org.
Key Methodologies Employed
Allylic Alcohol–Alkyne Reductive Cross-Coupling
A key methodology employed in the total synthesis of this compound is the allylic alcohol–alkyne reductive cross-coupling reaction nih.govnih.govresearchgate.netacs.orgdartmouth.eduacs.orgnih.govresearchgate.net. This reaction was utilized to establish the C14–C15 bond and simultaneously generate the stereodefined trisubstituted alkenes within the 1,4-diene nih.gov. The process involves the stereoselective union of allylic alcohols with alkynes nih.gov.
In the synthesis of this compound, a Ti-mediated reductive cross-coupling was employed nih.govnih.gov. This reaction involved a preformed Ti–alkyne complex and a pyrone-containing allylic alcohol nih.govresearchgate.netacs.orgacs.orgnih.gov. Stereochemical control in this process was predicted based on an empirical model involving a boat-like transition state geometry for carbometalation that minimizes A1,2-strain nih.gov. The orthogonality of the Claisen rearrangement and Ti-mediated reductive cross-coupling reaction was notable for the elaboration of intermediate allylic alcohols acs.org.
The reductive cross-coupling of a preformed Ti–alkyne complex with the lithium dianion of a pyrone-containing allylic alcohol intermediate resulted in the formation of coupled products acs.org. While this C–C bond formation process produced this compound, initial attempts faced challenges with regiochemical control, leading to a mixture of isomeric products acs.org. To address this, reductive cross-coupling of TMS-propyne with the allylic alcohol intermediate was pursued, involving the preformation of a Ti–alkyne complex followed by addition to the lithium dianion of the allylic alcohol acs.org.
The synthesis of this compound using this methodology was achieved in a concise manner, requiring just eight steps from a simple γ-pyrone nih.govresearchgate.netacs.orgacs.orgnih.gov. This route did not require the use of protecting groups and delivered each nonconjugated trisubstituted alkene with high levels of stereoselection nih.govresearchgate.netacs.orgacs.orgnih.gov.
Titanium-Mediated Reactions
Titanium-mediated reductive cross-coupling reactions have emerged as a powerful tool in the synthesis of complex molecules, including this compound. This methodology is particularly valuable for the formation of carbon-carbon bonds and the precise installation of alkene stereochemistry. In the context of this compound synthesis, Ti-mediated reductive cross-coupling of allylic alcohols with alkynes has been strategically employed to construct the challenging C12-C13 and C14-C15 double bonds within the skipped diene system bidd.grouplibretexts.org.
The reaction typically involves the interaction of a preformed titanium-alkyne complex with a pyrone-containing allylic alcohol libretexts.org. This approach allows for the stereoselective generation of trisubstituted alkenes. Control over the stereochemical outcome in Ti-mediated coupling is influenced by factors such as the steric environment of the reactants and the coordinating ability of functional groups, such as nearby hydroxyl groups. While regiochemical control can be a challenge with simple, sterically unbiased alkynes, the use of trimethylsilyl (B98337) (TMS)-substituted alkynes has been shown to improve selectivity in these reductive cross-coupling reactions, facilitating the desired bond formation bidd.grouplibretexts.org. The successful application of this method highlights the chemoselectivity achievable with Ti-mediated convergent coupling reactions in complex molecule synthesis libretexts.org.
Strategies for γ-Pyrone Moiety Construction
The γ-pyrone core is a distinctive feature of this compound. The synthesis of the requisite 2,3-dimethoxy-5,6-dimethyl γ-pyrone moiety has been a key initial step in the total synthesis of this compound bidd.grouplibretexts.org. A reported strategy for the construction of this substituted γ-pyrone involves a sequence initiated by the iodosobenzene (B1197198) diacetate-mediated oxidation of a β-ketoester in methanol (B129727) bidd.grouplibretexts.org. This oxidation furnishes an α-methoxy-β-ketoester intermediate bidd.grouplibretexts.org. Subsequent reaction with a Weinreb amide, following deprotonation, leads to the formation of a tricarbonyl compound, typically as a mixture of isomers bidd.grouplibretexts.org. The crucial cyclization step to generate the γ-pyrone ring is then achieved by treating the tricarbonyl intermediate with concentrated sulfuric acid bidd.grouplibretexts.org. This method provides a route to the functionalized γ-pyrone essential for assembling the complete this compound structure.
Atom Economy and Step Efficiency in Syntheses
Efficiency in chemical synthesis is often evaluated by considering atom economy and the number of steps required to reach the target molecule. Reported syntheses of this compound have aimed for concise and convergent routes to minimize steps and maximize efficiency bidd.grouplibretexts.org. One notable synthesis achieved the total synthesis of this compound in just eight steps starting from a simple γ-pyrone precursor bidd.grouplibretexts.org. This route is characterized by its conciseness and the absence of protecting groups, simplifying the synthetic sequence libretexts.org. The construction of the entire stereodefined hydrophobic tail involved only four carbon-carbon bond-forming reactions, highlighting the step efficiency in building this complex segment bidd.group. While a shorter, six-step route was explored, it suffered from poor regiochemical control, yielding a mixture of isomers libretexts.org. The eight-step synthesis, despite being slightly longer, proved effective in delivering this compound with high stereoselectivity and is considered an efficient approach to this challenging target libretexts.org.
Modular Synthesis and Its Applications
Modular synthesis is a strategic approach in organic chemistry that involves the design and preparation of discrete building blocks which can then be coupled in a convergent manner to construct the final complex molecule. This strategy has been applied to the synthesis of this compound. Modular synthesis offers advantages in terms of flexibility and efficiency, particularly when aiming to generate libraries of related compounds.
Design Principles for Modular Assembly
The fundamental design principle behind modular assembly is the deconstruction of a complex molecular target into simpler, readily accessible, and versatile fragments or modules. These modules are designed such that they can be efficiently coupled together through robust and selective chemical reactions. For complex natural products like this compound, a modular approach allows for the synthesis of different segments of the molecule independently before their final assembly. This can simplify synthetic planning, enable convergent routes, and facilitate the introduction of diversity at various points in the synthesis. The goal is to create a set of building blocks that can be easily manipulated and joined to rapidly access complex structures.
Utility in Generating Compound Libraries
A significant application of modular synthesis in the context of natural products like this compound is the ability to generate libraries of analogs. By varying the structure of the individual modules, a diverse set of related compounds can be synthesized relatively efficiently. This is particularly valuable for Structure-Activity Relationship (SAR) studies, where the biological activity of the natural product and its derivatives are investigated to understand how structural changes influence biological function. The modular synthesis of this compound enabled the preparation of 25 analogs, which were subsequently used for SAR studies, providing insights into the structural features important for its biological activity against multiple myeloma cells. Modular synthesis thus serves as an enabling tool for exploring the chemical space around a natural product scaffold and identifying potentially more potent, selective, or otherwise improved therapeutic candidates.
Preclinical Biological Activities
Antiproliferative and Cytotoxic Effects in in vitro Cellular Models
Lehualide B, a rare marine-derived natural product, has demonstrated significant antiproliferative and cytotoxic activities, particularly against multiple myeloma cells. nih.govacs.org Laboratory synthesis of this compound has enabled detailed investigation into its biological effects. acs.org
Studies have established that this compound exhibits potent activity against various human multiple myeloma (MM) tumor cell lines. nih.gov In vitro assays, such as the MTT assay, have been used to determine the half-maximal effective concentration (EC₅₀) of this compound. The compound was found to be highly effective in all tested MM cell lines, with EC₅₀ values in the low nanomolar range. Specifically, the EC₅₀ values were determined to be 2.1 nM for RPMI-8226 cells, 2.9 nM for U266 cells, and 13 nM for NCI H929 cells. nih.gov
Table 1: Potency of this compound against Human Multiple Myeloma Cell Lines
| Cell Line | Type | EC₅₀ (nM) |
|---|---|---|
| RPMI-8226 | Multiple Myeloma | 2.1 nih.gov |
| U266 | Multiple Myeloma | 2.9 nih.gov |
| NCI H929 | Multiple Myeloma | 13 nih.gov |
A significant aspect of this compound's anticancer potential is its selective toxicity towards cancer cells over normal cells and other types of cancer cells. nih.govacs.org Research has shown that the anticancer effects of this compound are profound in multiple myeloma cells, while its impact on other cancer cell lines is substantially less pronounced. nih.gov For instance, it had minimal to no effect on the growth of triple-negative breast cancer cells (MDA-MB-231) and only modest effects on ER+ breast cancer cells (MCF7 and T47D), with EC₅₀ values greater than 1 µM for the latter. nih.gov
Furthermore, this compound demonstrated significantly lower toxicity towards non-cancerous cells. When tested against primary bone marrow-derived mouse B cells, the EC₅₀ value was 92 nM. nih.gov This indicates that this compound is approximately one to three orders of magnitude less toxic to normal B cells and breast cancer cells compared to multiple myeloma cells, highlighting a significant selective cytotoxic profile. nih.govacs.org
Table 2: Comparative EC₅₀ Values Highlighting the Selective Toxicity of this compound
| Cell Line | Cell Type | EC₅₀ |
|---|---|---|
| RPMI-8226 | Multiple Myeloma | 2.1 nM nih.gov |
| U266 | Multiple Myeloma | 2.9 nM nih.gov |
| NCI H929 | Multiple Myeloma | 13 nM nih.gov |
| Primary Mouse B Cells | Normal | 92 nM nih.gov |
| MCF7 | ER+ Breast Cancer | > 1 µM nih.gov |
| T47D | ER+ Breast Cancer | > 1 µM nih.gov |
This compound has a marked impact on the growth and survival of multiple myeloma cells. nih.gov Treatment with the compound leads to a rapid and significant reduction in cell number. nih.gov In studies involving NCI H929 and U266 cells, culturing with this compound resulted in a substantial decrease in cell count and a concurrent loss of cell viability, as determined by methods such as trypan blue exclusion. nih.gov
The reduction in cell viability caused by this compound is associated with the induction of apoptosis, or programmed cell death. nih.gov Morphological changes characteristic of apoptosis have been observed in multiple myeloma cells following treatment. Notably, NCI H929 cells exhibited cell shrinkage, a classic feature of cells undergoing apoptosis. nih.gov
Mechanisms of Biological Action
The primary mechanism underlying the potent and selective anti-multiple myeloma activity of this compound has been identified as the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govacs.org This was initially hypothesized due to the structural similarity of this compound's γ-pyrone headgroup to the quinone of ubiquinone and the heterocycle of piericidin A₁, a known potent inhibitor of complex I. nih.govnih.gov
In vitro assays confirmed this hypothesis, establishing this compound as a potent inhibitor of mitochondrial complex I with a half-maximal inhibitory concentration (IC₅₀) of 30 nM. nih.gov This level of potency is comparable to that of other well-established complex I inhibitors such as piericidin A₁ and rotenone (B1679576). acs.org The inhibition of this critical enzyme in cellular respiration disrupts mitochondrial function, leading to the observed cytotoxic effects in cancer cells that are highly dependent on this pathway. nih.govelifesciences.org
Comparisons with Established Complex I Inhibitors (e.g., Piericidin A1, Rotenone)
This compound has been identified as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, with a potency comparable to well-established terrestrial natural product inhibitors like piericidin A1 and rotenone. nih.govnih.gov In vitro assays determined that this compound inhibits Complex I with a half-maximal inhibitory concentration (IC50) of 30 nM. nih.gov This discovery prompted further investigation into whether other Complex I inhibitors shared this compound's selective cytotoxicity against multiple myeloma cells. Subsequent studies confirmed that both piericidin A1 and rotenone also effectively block the proliferation of U266 and RPMI-8226 multiple myeloma cell lines. nih.gov
The structural similarity between the γ-pyrone headgroup of this compound and the pyridine (B92270) subunit of piericidin A1 is noteworthy, suggesting a potentially similar mechanism of interaction with Complex I. nih.gov However, not all structurally related compounds exhibit the same potent activity. For instance, synthetic derivatives of this compound that were designed to resemble verticipyrone (B1247765)—another known Complex I inhibitor with a simpler structure—did not retain the potent anti-myeloma activity of the parent compound. nih.govnih.gov This highlights the critical role of this compound's specific structural features, including its substituted γ-pyrone head and its "skipped" polyene side chain, in its powerful biological activity. nih.gov
| Compound | Target | Activity (IC50) |
|---|---|---|
| This compound | Mitochondrial Complex I | 30 nM |
Cellular Pathway Modulation (e.g., Effects on Electron Transport Chain)
The primary mechanism of action for this compound's cytotoxic effects is the potent inhibition of Complex I within the mitochondrial electron transport chain (ETC). nih.govnih.gov By disrupting the function of this critical enzyme complex, this compound interferes with the process of oxidative phosphorylation (OXPHOS). nih.gov This disruption is believed to be particularly effective against tumor types, such as multiple myeloma, that are highly dependent on OXPHOS for their metabolic needs. nih.gov The inhibition of the ETC by this compound leads to a cascade of cellular events that ultimately impair cancer cell growth and survival. nih.gov The close structural homology between this compound's pyrone ring and the pyridine subunit of piericidins, which are known inhibitors of the ETC protein NADH-ubiquinone reductase (Complex I), further supports this mechanism. nih.gov
Biological Activities in Other Preclinical Contexts (e.g., in vitro assays)
Initial Findings against Ovarian and Leukemia Cell Lines
Prior to the discovery of its potent and selective anti-multiple myeloma activity, this compound was first identified as having modest anticancer properties. nih.gov The initial screening of the lehualide family of natural products, isolated from marine sponges (Plakortis sp.), revealed activity against specific ovarian and leukemia cancer cell lines. nih.govnih.gov Specifically, this compound was shown to be a nanomolar inhibitor of cell proliferation in the IGROV-ET ovarian cancer cell line. nih.gov It also showed activity against the K562 leukemia cell line. nih.gov These early findings established this compound as a biologically active compound and spurred further investigation into its potential as an anticancer agent, which included efforts to develop a laboratory synthesis to overcome its low availability from natural sources. nih.gov
| Compound | Cell Line | Cancer Type | Reported Activity |
|---|---|---|---|
| This compound | IGROV-ET | Ovarian | Nanomolar inhibitor of proliferation |
| This compound | K562 | Leukemia | Growth inhibitory effects |
Potential Broader Spectrum Activities (based on structural class)
This compound belongs to the lehualides, a family of marine-derived natural products characterized by a pyrone-containing structure. nih.govnih.gov The biological activity within this structural class can vary significantly based on subtle molecular differences. nih.govnih.gov For example, lehualide A, an isomer of this compound, demonstrated no significant growth inhibitory effects against either the IGROV-ET or K562 cell lines, underscoring that specific substitutions on the pyrone ring and the composition of the aliphatic tail are crucial for cytotoxicity. nih.gov The potent activity of this compound as a Complex I inhibitor, similar to piericidin A1, suggests that its broader spectrum of activity may be focused on cancers that heavily rely on oxidative phosphorylation for energy production. nih.gov The discovery that both this compound and piericidin A1 are selectively cytotoxic against multiple myeloma cells supports the idea that this class of mitochondrial inhibitors could be effective against specific, metabolically vulnerable tumor types. nih.gov
Structure Activity Relationship Sar Studies
Design and Synthesis of Lehualide B Analogues
The design and synthesis of this compound analogues were undertaken to systematically explore the impact of structural variations on its biological activity nih.govnih.govacademindex.comnih.gov. This involved targeted modifications to specific regions of the molecule, including the hydrophobic tail terminus, the hydrophobic polyunsaturated linker, and the hydrophilic head-group nih.gov. A modular synthesis approach was employed, allowing for the preparation of a diverse set of analogues to facilitate comprehensive SAR studies caltech.edu.
Systematic Modification of the Hydrophobic Tail Terminus
Modifications to the terminal substituents of the hydrophobic chain of this compound were found to play an important role in its anti-multiple myeloma activity nih.gov. Studies indicated that small substituents at the C15 position were optimal for potent activity, while some modifications at the C16 functionality were tolerated, specifically small alkyl and aryl groups nih.gov.
Variation within the Hydrophobic Polyunsaturated Linker
Variations within the hydrophobic polyunsaturated linker region of this compound significantly impacted its anti-myeloma activity nih.gov. Analogues were synthesized with different side chains, including prenyl, geranyl, and farnesyl groups, as well as varying saturated and unsaturated motifs nih.gov. Notably, despite retaining the substituted γ-pyrone headgroup, none of these analogues exhibited significant anti-myeloma activity (EC50 values > 1 μM in U266 multiple myeloma cells), highlighting the critical role of the stereodefined skipped polyene subunit present in the natural product nih.gov. The stereochemistry and substitution pattern of this skipped polyunsaturated tail, which includes three trisubstituted alkenes that are uniformly "skipped" (non-conjugated), presents a significant synthetic challenge nih.gov.
Alterations to the Hydrophilic Head-Group (γ-Pyrone)
Alterations to the hydrophilic head-group, the 2,3-dimethoxy-substituted γ-pyrone, also influenced the activity of this compound nih.govnih.govacademindex.comthieme-connect.com. The γ-pyrone moiety is a common structural feature in various cytotoxic natural products with diverse biological activities jst.go.jpnio.res.in. Studies involving the synthesis and evaluation of analogues with modifications to this headgroup revealed its significance for potent anti-multiple myeloma activity nih.gov. Synthetic derivatives resembling verticipyrone (B1247765), which contains a γ-pyrone and a simple mono-unsaturated hydrophobic chain, lacked the potent anti-myeloma activity of this compound, further emphasizing the importance of the specific substitution pattern on the γ-pyrone and its interplay with the hydrophobic tail nih.govresearchgate.netresearchgate.netacs.org.
Identification of Essential Structural Motifs for Potency
SAR studies have successfully identified key structural motifs within this compound that are essential for its potent anti-multiple myeloma activity and its function as a complex I inhibitor nih.govnih.gov.
Significance of the Substituted γ-Pyrone Headgroup
The substituted γ-pyrone headgroup of this compound is a significant determinant of its potency nih.govnih.govacademindex.comthieme-connect.com. This moiety is structurally related to the quinone of ubiquinone and the heterocycle of piericidin A1, both known inhibitors of mitochondrial complex I nih.govnih.gov. The specific 2,3-dimethoxy substitution pattern on the γ-pyrone in this compound appears crucial for its activity nih.gov. Analogues with different pyrone substitutions or those resembling other γ-pyrone-containing compounds like verticipyrone showed significantly reduced or absent anti-myeloma activity nih.govresearchgate.netresearchgate.netacs.org.
Critical Role of the Skipped Polyene Side Chain
The stereodefined skipped polyene side chain is another critical structural motif for the potent cytotoxicity of this compound nih.govnih.govacademindex.comthieme-connect.com. This hydrophobic tail, characterized by non-conjugated trisubstituted alkenes with specific stereochemistry, is essential for potent anti-multiple myeloma activity nih.gov. Analogues with simplified or altered hydrophobic chains, such as those with prenyl, geranyl, or farnesyl groups, or varying saturation levels, lost significant activity, even when the γ-pyrone headgroup was retained nih.gov. This indicates that the precise structure and stereochemistry of the skipped polyene are indispensable for the observed potency nih.gov. The challenging nature of synthesizing this specific skipped polyene structure highlights its unique contribution to the biological profile of this compound nih.govnih.gov.
Here is a summary table of the impact of modifications based on the search results:
| Region Modified | Modification Examples | Impact on Anti-MM Activity | Key Finding | Source |
| Hydrophobic Tail Terminus (C15) | Small substituents | Optimal potency | Small substituents at C15 are important. | nih.gov |
| Hydrophobic Tail Terminus (C16) | Small alkyl and aryl modifications | Tolerated | Some modifications at C16 are acceptable. | nih.gov |
| Hydrophobic Polyunsaturated Linker | Prenyl, geranyl, farnesyl, saturated/unsaturated motifs | Loss of significant activity | Stereodefined skipped polyene is critical; simplified chains compromise activity. | nih.gov |
| Hydrophilic Head-Group (γ-Pyrone) | Alterations, resemblance to verticipyrone | Loss of potent activity | Specific substitution pattern on γ-pyrone is important. | nih.govresearchgate.net |
Analysis of Stereochemical Influence on Activity
While this compound itself does not possess a single chiral center, the stereochemistry of its skipped polyunsaturated tail, specifically the (E)- and (Z)-stereochemistry of the two trisubstituted alkenes within the C12-C16 skipped diene, is a significant structural feature. nih.gov The precise stereochemical configuration of this polyene tail has been established as critical for its cytotoxic activity. nih.gov
Research indicates that the stereodefined nature and substitution pattern of the skipped polyunsaturated tail play a vital role in the anti-multiple myeloma activity of this compound. nih.gov This highlights the importance of controlling the stereochemistry during synthetic efforts to retain biological potency. Synthetic strategies for this compound have focused on achieving high levels of stereoselection in constructing these trisubstituted alkenes. nih.govacs.org
Comparative SAR with Related Pyrone-Containing Natural Products (e.g., Verticipyrone)
This compound belongs to a class of pyrone-containing natural products. Comparisons of its SAR with related compounds, such as verticipyrone, provide insights into the structural requirements for their respective biological activities. nih.govacs.orgresearchgate.net
Verticipyrone is another γ-pyrone-containing compound known as an established complex I inhibitor, featuring a γ-pyrone ring and a simple mono-unsaturated hydrophobic chain. nih.govacs.orgresearchgate.net Interestingly, synthetic derivatives of this compound that structurally resemble verticipyrone have been shown to lack the potent anti-myeloma activity observed with the natural product this compound. nih.govacs.orgresearchgate.net
This comparative analysis suggests that while both compounds contain a γ-pyrone core and exhibit activity related to mitochondrial complex I inhibition, the specific architecture and functionalization of the hydrophobic side chain are crucial determinants of their selective cytotoxicity. nih.govnih.govacs.orgresearchgate.net The complex skipped polyene system of this compound appears to be essential for its potent and selective effects against multiple myeloma cells, a feature not replicated by the simpler chain found in verticipyrone. nih.govnih.govacs.orgresearchgate.net
The SAR studies on this compound and its comparison to analogs and related compounds like verticipyrone underscore the significance of both the substituted γ-pyrone headgroup and the stereodefined skipped polyene side chain for its potent and selective anti-multiple myeloma activity. nih.govnih.gov
Methodological Innovations Driven by Lehualide B Research
Advancements in Stereoselective C–C Bond Formation
The synthesis of lehualide B requires the stereoselective construction of multiple trisubstituted alkenes within the skipped polyene chain. Traditional methods like carbonyl olefination often struggle with controlling the stereochemistry of trisubstituted alkenes and handling β,γ-unsaturated systems. nih.gov Similarly, conventional metal-catalyzed cross-coupling approaches can be complex due to the need for stereodefined coupling partners and challenges in achieving regio- and stereocontrol. nih.gov
Research towards this compound and similar complex molecules has spurred the development of more effective stereoselective C–C bond formation strategies. For instance, studies have explored tandem ylide formation/ nih.govdartmouth.edu-sigmatropic rearrangements catalyzed by rhodium complexes, which can generate vicinal stereogenic centers with high stereoselectivity by combining chiral catalysts and chiral allylic alcohols. organic-chemistry.org While not exclusively developed for this compound, such advancements in controlling stereochemistry during C-C bond formation are directly applicable to the challenges presented by its synthesis. The Ireland–Claisen rearrangement is another powerful method for C-C bond formation known for its predictable stereochemical outcome, and its utility has been underscored in the synthesis of complex natural products. escholarship.org
The synthesis of the C12-C16 1,4-diene portion of this compound, which contains both (E)- and (Z)-trisubstituted alkenes, highlights the need for highly selective methods. nih.govnih.gov The successful synthesis ultimately employed a strategy that delivered each nonconjugated trisubstituted alkene with high levels of stereoselection. nih.govacs.orgfigshare.com
Development of Novel Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis by providing powerful tools for forming C–C bonds. acs.orgresearchgate.netnih.gov The synthesis of this compound specifically benefited from and contributed to the development of novel cross-coupling methodologies.
A key step in the synthesis of this compound involved a reductive cross-coupling process between an allylic alcohol and an alkyne. This reaction was specifically developed to address the challenge of forming the C14–C15 bond and simultaneously setting the stereochemistry of the two adjacent trisubstituted alkenes in the 1,4-diene. nih.govacs.org This Ti-mediated reductive cross-coupling of an alkyne with a pyrone-containing allylic alcohol was crucial for installing the challenging C12-C16 bis-trisubstituted 1,4-diene. nih.govacs.orgfigshare.comacs.orgacs.org
Initial attempts using a phenyl-substituted alkyne in this reductive cross-coupling led to poor regiochemical control, yielding a mixture of desired product and an isomer. nih.govnih.govacs.orgacs.org This challenge was overcome by employing TMS-propyne, exploiting the regioselectivity associated with Ti-mediated reductive cross-coupling reactions of TMS-substituted alkynes. nih.govnih.govacs.org This adaptation demonstrates how the specific requirements of this compound synthesis pushed the refinement of this cross-coupling methodology.
The development of this metallacycle-mediated cross-coupling, as highlighted in the context of this compound synthesis, represents a significant advancement in creating stereospecific C-C bonds. dartmouth.edu
Strategies for Synthesizing Complex Polyene Systems
The skipped polyene tail of this compound, with its non-conjugated trisubstituted alkenes, presents a significant synthetic challenge. nih.govnih.govacs.org The requirement for precise control over the stereochemistry of each double bond in such systems is demanding. nih.gov Traditional methods like carbonyl olefination and standard metal-catalyzed cross-coupling are often not optimal for constructing this specific motif. nih.gov
The successful synthesis of this compound employed a strategy centered around the late-stage introduction of the C12-C16 skipped diene. nih.gov This was achieved through the regio- and stereoselective reductive cross-coupling reaction mentioned earlier. nih.govacs.org The synthetic route also utilized well-established Claisen rearrangement chemistry to establish one of the trisubstituted alkenes. nih.govnih.gov The orthogonality of the Claisen rearrangement and the Ti-mediated reductive cross-coupling reaction was notable for the elaboration of the intermediate allylic alcohols. nih.govacs.org
Research into polyene synthesis, in general, has explored various strategies, including iterative cross-coupling approaches using modular building blocks. nih.govresearchgate.net While these broader strategies contribute to the field, the synthesis of this compound specifically advanced the application of reductive cross-coupling for constructing complex skipped polyene structures with high stereocontrol. nih.govacs.orgfigshare.comacs.orgacs.org The challenges posed by this compound's polyene system have thus directly contributed to refining methodologies for synthesizing such intricate structures.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Lehualide Analogues from Natural Sources
Lehualides are a family of pyrone-containing natural products originally isolated from Hawaiian and Tongan marine sponges of the genus Plakortis nih.gov. These compounds exhibit varying toxicity profiles influenced by subtle differences in their pyrone substitution and aliphatic tail composition nih.gov. The marine environment, particularly sponges and their associated microorganisms, remains a rich and largely unexplored source of novel natural products with potential therapeutic activities. Given that current lehualides were isolated from marine sponges, there is significant potential for discovering new, naturally occurring analogues with potentially improved properties or different biological activities from these or other marine organisms. nih.gov. Furthermore, the development of recombinant microorganisms engineered for the efficient production of sponge-derived products is a promising strategy that could also lead to the identification of new analogues produced biosynthetically by these organisms mitotox.org. Exploring these natural sources using advanced isolation and screening techniques could yield novel lehualide analogues with enhanced potency, selectivity, or pharmacokinetic profiles.
Design and Synthesis of Next-Generation Lehualide-Inspired Agents
The low availability of lehualide B from natural sources necessitates chemical synthesis for comprehensive evaluation and potential therapeutic development nih.gov. A concise and convergent laboratory synthesis of this compound has been successfully developed nih.govresearchgate.net. This synthetic accessibility has facilitated the design and evaluation of numerous lehualide-inspired synthetic analogs, leading to the elucidation of key structure-activity relationships (SAR) nih.govnih.govnih.govciteab.comnih.gov. Studies have shown that the substituted γ-pyrone head group and the stereodefined skipped polyene side chain play important roles in the anti-multiple myeloma activity nih.govnih.govnih.govciteab.comnih.gov. For instance, synthetic derivatives resembling verticipyrone (B1247765), another Complex I inhibitor, lacked the potent anti-myeloma activity of this compound, highlighting the specificity required in the lehualide structure nih.govnih.govnih.govciteab.comnih.gov. The synthesis and evaluation of a collection of twenty-five synthetic analogs have already been reported, establishing a chemical foundation for the production of lehualide-inspired agents nih.gov. Future research will focus on leveraging this SAR information to design and synthesize next-generation agents with optimized potency, selectivity, metabolic stability, and reduced potential for off-target effects. This involves targeted modifications to the γ-pyrone core and the polyene tail based on the established SAR, as well as exploring novel structural variations while retaining the essential pharmacophore.
Detailed Investigation of Downstream Cellular Pathways Affected by Complex I Inhibition
This compound functions as a potent inhibitor of mitochondrial Complex I, similar in potency to piericidin A1 and rotenone (B1679576) nih.govnih.govnih.govciteab.comnih.gov. Inhibition of Complex I disrupts the mitochondrial electron transport chain, leading to a reduction in ATP production and altered cellular redox balance libretexts.org. This disruption can have significant downstream effects on various cellular pathways. For example, Complex I inhibition can prevent electron transfer and decrease oxygen consumption, which may lead to decreased stabilization of HIF-1α, a key regulator of the cellular response to hypoxia libretexts.org. Furthermore, inhibition of mitochondrial Complex I has been shown to induce lipid peroxidation and can trigger ferroptosis in certain cancer cells. Cancer cells exhibit metabolic plasticity and may adapt to OXPHOS inhibition by increasing reliance on glycolysis, potentially leading to compensatory lactate (B86563) release. Future research should focus on a detailed investigation of these downstream cellular pathways affected by this compound-mediated Complex I inhibition, particularly in sensitive cancer cells like multiple myeloma. Understanding the intricate network of affected pathways, including changes in metabolism, signaling cascades, and cell death mechanisms, will be crucial for predicting therapeutic responses, identifying potential resistance mechanisms, and developing rational combination therapies.
Application of Advanced Computational Chemistry in Design and SAR
Advanced computational chemistry techniques offer powerful tools that can complement experimental efforts in the design and optimization of lehualide-inspired agents and the elucidation of their SAR. While specific studies applying computational chemistry directly to this compound's SAR were not prominently found in the search results, the complexity of the molecule and the need for detailed understanding of its interaction with Complex I make this a promising future direction. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into the binding mode of this compound and its analogues to Complex I, predict the impact of structural modifications on binding affinity and activity, and help rationalize experimental SAR data citeab.comnih.gov. These approaches can guide the synthesis of new compounds by prioritizing promising structures, potentially reducing the number of compounds that need to be synthesized and tested experimentally mitotox.org. Furthermore, computational chemistry can assist in understanding the conformational preferences of the flexible polyene tail and its role in target interaction.
Q & A
Q. What is the primary mechanism of action of Lehualide B against multiple myeloma (MM) cells?
this compound acts as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting oxidative phosphorylation (OXPHOS). This inhibition depletes ATP production and reduces the oxygen consumption rate (OCR), leading to MM cell apoptosis. Key experimental methods include:
- MTT assays to determine cytotoxicity (EC50 values: 2.1–13 nM for MM cells vs. >1 μM for ER+ breast cancer cells) .
- Seahorse XF96 analysis to measure OCR and extracellular acidification rate (ECAR), revealing that this compound eliminates OXPHOS dependency in MM cells (e.g., U266 cells show 3× higher baseline OCR than MDA-MB-231 breast cancer cells) .
- MitoTox™ Complex I Activity Assays to confirm direct inhibition of complex I, comparable to piericidin A1 .
Q. How is this compound synthesized, and what are the key steps in its laboratory preparation?
this compound is synthesized in eight steps from a γ-pyrone precursor. Critical steps include:
- Ti-mediated reductive cross-coupling to generate stereodefined 1,4-dienes, avoiding steric hindrance from phenyl groups .
- Pd-catalyzed cross-coupling of vinyliodides to assemble the skipped polyene side chain .
- Stereospecific Claisen rearrangement and Grignard addition to establish the hydrophobic tail . This streamlined synthesis enables rapid SAR studies and analog production .
Q. What experimental models are used to assess this compound’s anti-myeloma activity?
- In vitro models :
- U266 and NCI H929 MM cell lines for dose-response MTT assays .
- Methylcellulose colony formation assays to evaluate long-term, anchorage-independent growth inhibition .
Advanced Research Questions
Q. How do structural modifications in this compound analogs influence their anti-myeloma efficacy?
Structure-activity relationship (SAR) studies reveal:
- γ-Pyrone head : Essential for activity. Analogs with α-pyrone (e.g., Lehualides F-I) show 100–1000× reduced potency . Substitutions at the C3 position (e.g., ethyl instead of methyl ether) retain activity (EC50: 3–20 nM) .
- Hydrophobic tail : Skipped diene configuration is critical. Series I analogs (lacking stereospecific dienes) lose activity, while Series II analogs with modified tail lengths (C15/C16) maintain potency .
- Substituents : Prenyl groups at the α-pyrone position (e.g., analog 41) abolish cytotoxicity, highlighting steric and electronic constraints .
Q. What methodological approaches resolve contradictions in this compound’s selective toxicity across cancer cell lines?
Contradictions arise from differential metabolic dependencies:
- Metabolic profiling : Seahorse assays show MM cells (e.g., U266) rely on OXPHOS, while MDA-MB-231 breast cancer cells depend on glycolysis. This compound selectively targets OXPHOS-dependent cells .
- Complex I inhibition : Piericidin A1, another complex I inhibitor, mirrors this compound’s selectivity, confirming the mechanism .
- Dose-response validation : EC50 disparities (nanomolar for MM vs. micromolar for breast cancer) are consistent across multiple assays (MTT, colony formation) .
Q. How does the metabolic dependency of MM cells determine their sensitivity to this compound?
MM cells exhibit "metabolic addiction" to OXPHOS due to:
- High mitochondrial reserve capacity : FCCP-induced maximal respiration in U266 cells is 5× higher than in glycolytic cells, making them vulnerable to complex I inhibition .
- ATP demand : MM cells require sustained ATP production for proteasome activity, which is disrupted by this compound .
- Therapeutic resistance : Chemoresistant MM clones retain OXPHOS dependency, explaining this compound’s efficacy in refractory cases .
Q. What comparative analyses validate this compound’s potency against other complex I inhibitors?
- In vitro comparisons : this compound and piericidin A1 show overlapping EC50 values (2–20 nM) in MM cells but differ in breast cancer toxicity .
- Mechanistic overlap : Both inhibitors reduce OCR by >80% in MM cells, but this compound’s skipped diene structure enhances selectivity .
- Structural analogs : Verticipyrone (a simpler γ-pyrone) lacks anti-MM activity, underscoring the necessity of this compound’s polyene tail .
Methodological Notes
- Data interpretation : Prioritize Seahorse OCR/ECAR traces over standalone MTT data to account for metabolic plasticity .
- SAR optimization : Focus on C3 ethyl-substituted γ-pyrones (e.g., analogs 42–44) for improved pharmacokinetics .
- Contradiction management : Use orthogonal assays (e.g., colony formation + complex I activity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
